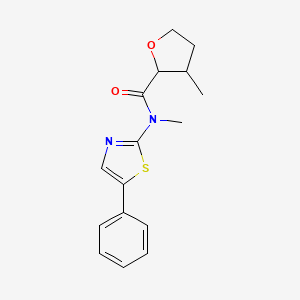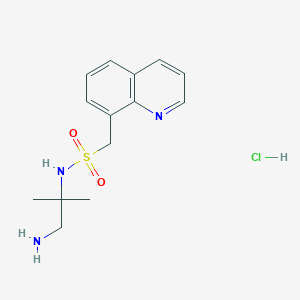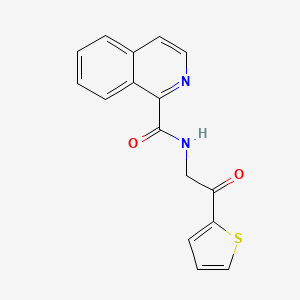![molecular formula C10H21ClN2O2S B7640793 N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride, also known as CP-465,022, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-465,022 is a selective antagonist of the oxytocin receptor, which plays a key role in regulating social behavior, including social bonding, trust, and empathy. In recent years, CP-465,022 has gained attention as a potential treatment for various psychiatric disorders, including autism spectrum disorder, schizophrenia, and depression.
Mécanisme D'action
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that plays a key role in regulating social behavior. Oxytocin is a neuropeptide that is released in response to social cues, such as touch and eye contact, and is involved in social bonding, trust, and empathy. By blocking the oxytocin receptor, this compound is thought to modulate social behavior and improve social cognition.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in the brain. In animal models, this compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in regulating mood and behavior. This compound has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in social cognition and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is its selectivity for the oxytocin receptor, which allows for precise modulation of social behavior without affecting other neurotransmitter systems. However, this compound has limited bioavailability and a short half-life, which can make it difficult to achieve therapeutic doses in clinical settings. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its clinical utility.
Orientations Futures
There are several future directions for research on N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride. One area of interest is the potential use of this compound as a treatment for autism spectrum disorder. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in children and adults with autism spectrum disorder. Another area of interest is the potential use of this compound as a treatment for depression. Several clinical trials have shown promising results for this compound in reducing symptoms of depression, and further research is needed to determine its long-term efficacy and safety. Finally, there is interest in developing more potent and selective oxytocin receptor antagonists, which could have broader therapeutic applications in the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride involves several steps, starting with the reaction of N-cyclopentylbut-3-en-1-amine with formaldehyde to form the intermediate 1-(aminomethyl)cyclopentene. This intermediate is then reacted with sulfuryl chloride to form the sulfonamide derivative, which is further reacted with hydrochloric acid to form the final product, this compound hydrochloride.
Applications De Recherche Scientifique
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve social behavior in animal models of autism spectrum disorder and schizophrenia. In clinical trials, this compound has been shown to improve social cognition and reduce symptoms of depression in patients with major depressive disorder.
Propriétés
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-3-8-15(13,14)12-10(9-11)6-4-5-7-10;/h2,12H,1,3-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKLEBNUXSZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)NC1(CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
